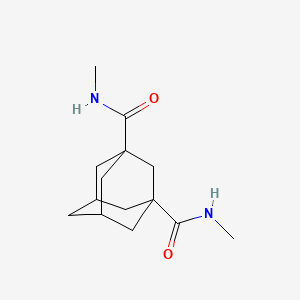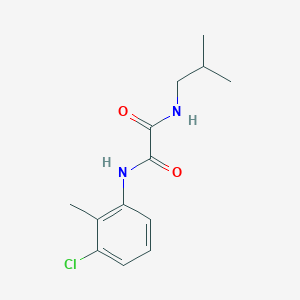
N,N'-dimethyl-1,3-adamantanedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-dimethyl-1,3-adamantanedicarboxamide (DMAC) is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMAC is a member of the adamantane family of compounds, which are characterized by their rigid, cage-like structures. The compound is of interest to researchers due to its unique properties, including its ability to act as a molecular scaffold for the design of new drugs and its potential as a biomarker in diagnostic imaging.
作用機序
N,N'-dimethyl-1,3-adamantanedicarboxamide's mechanism of action is not fully understood, but it is believed to interact with a variety of biological targets. One proposed mechanism involves the inhibition of enzymes involved in DNA replication and repair. This compound has also been shown to inhibit the activity of certain ion channels and receptors in the brain, which may contribute to its potential as a therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects, as well as the ability to improve cognitive function. This compound has also been shown to have antioxidant and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of N,N'-dimethyl-1,3-adamantanedicarboxamide is its versatility as a molecular scaffold for the design of new compounds. This compound derivatives can be easily synthesized and modified to target specific biological pathways. However, this compound's rigid, cage-like structure may also limit its potential as a therapeutic agent. Additionally, this compound's high melting point and low solubility in water may make it difficult to work with in certain laboratory settings.
将来の方向性
There are many potential future directions for research on N,N'-dimethyl-1,3-adamantanedicarboxamide and its derivatives. One area of interest is the development of this compound-based compounds for the treatment of cancer and viral infections. Another area of interest is the use of this compound as a biomarker in diagnostic imaging. This compound derivatives have also been studied as potential anti-inflammatory agents and inhibitors of neurodegeneration. Further research is needed to fully understand the potential of this compound and its derivatives for scientific research and therapeutic applications.
合成法
N,N'-dimethyl-1,3-adamantanedicarboxamide can be synthesized using a variety of methods, including the reaction of 1,3-diaminoadamantane with dimethyl oxalate in the presence of a catalyst. Other methods include the reaction of 1,3-dibromoadamantane with dimethylamine or the reaction of 1,3-diaminoadamantane with dimethyl carbonate. These methods have been optimized to produce high yields of this compound with minimal impurities.
科学的研究の応用
N,N'-dimethyl-1,3-adamantanedicarboxamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a molecular scaffold for the design of new drugs. This compound's rigid, cage-like structure allows it to act as a template for the design of new compounds with specific biological activities. For example, this compound derivatives have been developed as potential anti-cancer agents and inhibitors of viral replication.
特性
IUPAC Name |
1-N,3-N-dimethyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-15-11(17)13-4-9-3-10(5-13)7-14(6-9,8-13)12(18)16-2/h9-10H,3-8H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKPBQKKIQUHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C12CC3CC(C1)CC(C3)(C2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}morpholine](/img/structure/B4967710.png)
![N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B4967714.png)
![2,2'-(1,1-dioxidotetrahydrothiene-3,4-diyl)bis[N-(2,3-dichlorophenyl)acetamide]](/img/structure/B4967732.png)
![4-[4-(2-chloro-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B4967740.png)

![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)
![5-bromo-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-2-furamide](/img/structure/B4967807.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4967820.png)
![N-(4-isopropylphenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4967827.png)
![4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B4967835.png)
